3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole
Overview
Description
3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
Research has shown that 1,2,3-triazole derivatives exhibit significant antifungal properties. For example, a study on the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols demonstrated promising antifungal activity against different Candida species, highlighting the potential of triazole derivatives in developing new antifungal agents (R. Lima-Neto et al., 2012).
Corrosion Inhibition
Triazole derivatives have also been explored for their corrosion inhibition properties. A study found that 4H-triazole derivatives effectively protected mild steel surfaces from corrosion in hydrochloric acid, indicating their potential as corrosion inhibitors (F. Bentiss et al., 2007).
Polymorphism and Crystal Engineering
The study of polymorphism and isostructurality in biologically active triazole derivatives reveals insights into molecular conformation, intermolecular interactions, and crystal packing, which are crucial for the design of pharmaceutical compounds (L. Mazur et al., 2017).
Luminescent Materials
Triazole compounds have been synthesized and characterized for their potential as luminescent materials. A study on luminescent rhenium tricarbonyl complexes with 1,2,3-triazole ligands demonstrated the complexes' emission properties, suggesting applications in lighting and display technologies (Baljinder S. Uppal et al., 2011).
Antimicrobial Properties
Newly synthesized thiazole derivatives of triazoles have shown strong antifungal and antibacterial activity against several pathogens, underscoring the potential of triazole derivatives in developing new antimicrobial treatments (G. Turan-Zitouni et al., 2005).
Properties
IUPAC Name |
3-chloro-5-phenyl-4-propan-2-yl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8(2)15-10(13-14-11(15)12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVYAJPRZHFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212925 | |
Record name | 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-43-5 | |
Record name | 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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